molecular formula C10H8N2O2 B3047323 2,3-Diaminonaphthalene-1,4-dione CAS No. 13755-95-8

2,3-Diaminonaphthalene-1,4-dione

Cat. No. B3047323
CAS RN: 13755-95-8
M. Wt: 188.18 g/mol
InChI Key: YGFBBXYYCLHOOW-UHFFFAOYSA-N
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Description

2,3-Diaminonaphthalene-1,4-dione, also known as 2,3-diaminonaphthoquinone, is a compound with the molecular formula C10H8N2O2 . It is a derivative of naphthalene, which is substituted with two amine groups . The compound has a molecular weight of 188.18 g/mol .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported the construction of similar units via a carbene-catalyzed benzoin reaction . Another study described a reaction involving 2,3-diamino-1,4-naphthoquinone and 1,2-bis(4-(di-p-tolylamino)phenyl)ethane-1,2-dione .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with two amine groups and two carbonyl groups . The compound contains a total of 23 bonds, including 15 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 primary amines (aliphatic) .


Chemical Reactions Analysis

This compound is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . The compound has a topological polar surface area of 86.2 Ų and a heavy atom count of 14 .

Scientific Research Applications

Organic Synthesis and Materials Science

  • Cyanovinylation and Synthesis of Perimidin and Pleiadene Derivatives : 2,3-Diaminonaphthalene-1,4-dione reacts with π-acceptors like tetracyanoethylene and tetracyanoquinodimethane, leading to cyanovinylated naphthalenes, perimidin, and pleiadene derivatives. These compounds have potential applications in materials science and organic synthesis (Aly & El-Shaieb, 2004).

  • Supercritical Carbon Dioxide Solubility : Solubility studies in supercritical carbon dioxide of derivatives of this compound provide insights into their potential use in materials science and extraction processes (Zacconi et al., 2017).

  • Molecular Hosts for Complexation : Derivatives of this compound can form molecular hosts capable of complexing sizable guests, indicating potential applications in molecular recognition and sensor technology (Nowick et al., 1990).

Medicinal Chemistry and Pharmacology

  • Selective Detection of Metal Ions : Derivatives of this compound exhibit the ability to selectively detect specific metal ions, hinting at potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

  • Antimicrobial and Antioxidant Activities : Tetraaza macrocyclic complexes derived from 1,8-diaminonaphthalene and 5,5-dimethylcyclohexane-1,3-dione show promising antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Rathi et al., 2015).

  • Synthesis of Fluorescent Derivatives : Efficient synthesis methods for fluorescent hydroxyl naphthalene-1,4-dione derivatives, which can emit green light, open up possibilities in imaging and diagnostic applications (Dabiri et al., 2011).

  • Photophysical Properties for Dye Sensitization : Investigation into the photophysical properties of derivatives of this compound, particularly in dye-sensitized solar cells, indicates potential applications in renewable energy technology (Mohr et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound can be used as a precursor in the synthesis of alkaloids and antibiotics , suggesting that it may interact with biological targets involved in these pathways.

Mode of Action

It is known to react with nitrite to form fluorescent 1h-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol, which is detectable via absorptiometry or fluorometry . These reactions suggest that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ properties or functions.

Biochemical Pathways

Given its use in the synthesis of alkaloids and antibiotics , it may be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

Its ability to form fluorescent compounds when reacting with nitrite suggests that it may have potential applications in biological imaging or diagnostics.

Action Environment

It is recommended to be stored in a dry, light-protected environment at room temperature , suggesting that light, humidity, and temperature may affect its stability.

Safety and Hazards

2,3-Diaminonaphthalene-1,4-dione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,3-diaminonaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFBBXYYCLHOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400180
Record name 2,3-diaminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13755-95-8
Record name 2,3-diaminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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